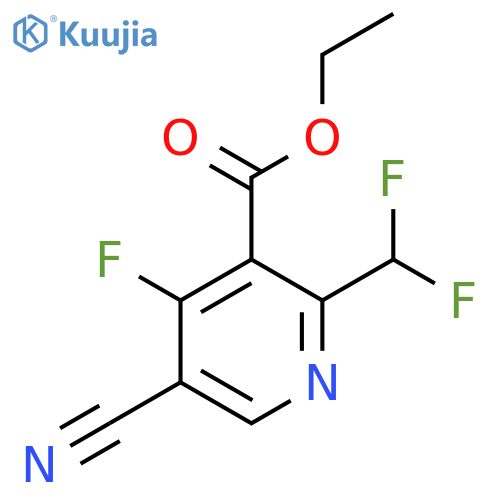

Cas no 1805419-16-2 (Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate)

Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate

-

- インチ: 1S/C10H7F3N2O2/c1-2-17-10(16)6-7(11)5(3-14)4-15-8(6)9(12)13/h4,9H,2H2,1H3

- InChIKey: UYVMHHCMUHJZFG-UHFFFAOYSA-N

- SMILES: FC1C(C#N)=CN=C(C(F)F)C=1C(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 7

- 重原子数量: 17

- 回転可能化学結合数: 4

- 複雑さ: 329

- トポロジー分子極性表面積: 63

- XLogP3: 1.5

Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029047418-1g |

Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate |

1805419-16-2 | 97% | 1g |

$1,534.70 | 2022-04-01 |

Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate 関連文献

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylateに関する追加情報

Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate (CAS No. 1805419-16-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate (CAS No. 1805419-16-2) is a highly valuable intermediate in the field of pharmaceutical synthesis, exhibiting a unique structural framework that makes it a cornerstone for the development of innovative therapeutic agents. This compound, characterized by its cyano, difluoromethyl, and fluoropyridine moieties, has garnered significant attention due to its versatile reactivity and potential applications in drug discovery.

The molecular structure of Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate consists of a pyridine ring substituted with multiple functional groups, including a cyano group at the 5-position, a difluoromethyl group at the 2-position, and a fluorine atom at the 4-position. The ethyl ester group at the 3-position further enhances its utility as a synthetic building block. This combination of substituents imparts distinct chemical properties that make it an attractive candidate for medicinal chemistry applications.

In recent years, there has been a growing interest in fluorinated pyridines due to their ability to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of fluorine atoms in Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate contributes to its lipophilicity and metabolic stability, which are crucial factors in drug design. Furthermore, the cyano group serves as a versatile handle for further functionalization, enabling chemists to explore diverse chemical transformations.

One of the most compelling aspects of Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, making them attractive targets for therapeutic intervention. The structural features of this compound allow it to interact with the active sites of kinases, potentially leading to the development of novel anticancer agents. Recent studies have demonstrated its efficacy in inhibiting specific kinases, thereby highlighting its promise as a lead compound.

Another area where Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate has shown significant promise is in the development of antiviral drugs. The unique combination of functional groups in this compound enables it to interfere with viral replication mechanisms. For instance, research has indicated that derivatives of this compound can inhibit the replication of certain RNA viruses by targeting key viral enzymes. This makes it a valuable scaffold for designing new antiviral therapies.

The ethyl ester group in Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate also plays a crucial role in its synthetic utility. It can be easily converted into other functional groups such as carboxylic acids, amides, and alcohols through standard chemical transformations. This flexibility allows chemists to tailor the compound's properties for specific applications, making it an indispensable tool in drug discovery pipelines.

The synthesis of Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and fluorination processes. Advanced techniques such as transition metal catalysis have also been employed to improve reaction efficiency and selectivity.

In conclusion, Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate (CAS No. 1805419-16-2) is a multifaceted intermediate with broad applications in pharmaceutical synthesis. Its unique structural features make it an ideal candidate for developing novel therapeutic agents targeting various diseases, including cancer and viral infections. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.

1805419-16-2 (Ethyl 5-cyano-2-(difluoromethyl)-4-fluoropyridine-3-carboxylate) Related Products

- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)

- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)

- 113003-49-9(α-Chloro-9-anthraldoxime)

- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)

- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)

- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)

- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)

- 101043-37-2(Microcystin-LR)

- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)

- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)